2-(adamantan-1-yl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
This compound features a thieno[3,4-c]pyrazole scaffold substituted with a 2-methylphenyl group at position 2 and an adamantyl-acetamide moiety at position 2. The adamantyl group, a rigid hydrophobic bicyclic structure, is known to enhance metabolic stability and binding affinity to lipophilic targets, such as central nervous system (CNS) receptors or viral proteins . The thienopyrazole core introduces sulfur heteroatoms, which may improve π-stacking interactions and modulate electronic properties compared to purely carbocyclic systems.
Properties
IUPAC Name |
2-(1-adamantyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3OS/c1-15-4-2-3-5-21(15)27-23(19-13-29-14-20(19)26-27)25-22(28)12-24-9-16-6-17(10-24)8-18(7-16)11-24/h2-5,16-18H,6-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYPKTPSIXEFLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CC45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(adamantan-1-yl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multi-step organic reactions. The adamantane core can be introduced via Friedel-Crafts alkylation, while the thienopyrazole ring is synthesized through cyclization reactions involving thiophene and hydrazine derivatives. The final step involves coupling the adamantane and thienopyrazole intermediates under specific conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the thienopyrazole ring, potentially reducing double bonds within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the methylphenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Reduced thienopyrazole derivatives.
Substitution: Halogenated or aminated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules, particularly in the synthesis of novel materials with unique properties.
Biology
In biological research, it may serve as a probe to study the interactions of adamantane derivatives with biological macromolecules.
Medicine
Medicinally, the compound could be explored for its potential as an antiviral or anticancer agent, given the bioactivity of its structural components.
Industry
In industry, it could be used in the development of advanced materials, such as polymers or coatings, due to the stability and rigidity of the adamantane core.
Mechanism of Action
The mechanism of action of 2-(adamantan-1-yl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The adamantane core may facilitate membrane penetration, while the thienopyrazole ring could interact with active sites on proteins, modulating their activity.
Comparison with Similar Compounds
Key Observations:
- Sulfur in thienopyrazole may enhance membrane permeability compared to nitrogen-rich systems like pyridoindole.
- Adamantyl Positioning: In compound 61 , the adamantyl group is part of an ethanone side chain, while the target and others (8d, ) directly link adamantane to acetamide. This affects conformational rigidity and steric bulk near the pharmacophore.
- Synthetic Efficiency: Yields for adamantyl-acetamide derivatives vary widely (11–74%), with the target compound's synthetic route unspecified.
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability: The thienopyrazole core in the target compound may reduce aqueous solubility compared to pyridine (61) or pyrazole () analogs but improve lipid bilayer penetration, critical for CNS targets.
- Thermal Stability : High melting points (e.g., 246–248°C for 8d ) correlate with crystalline stability, often seen in adamantyl derivatives due to rigid packing. The target compound’s melting point is unreported but likely elevated.
- The target’s thienopyrazole moiety is structurally akin to COX-2 inhibitors, suggesting possible anti-inflammatory applications, though this requires validation.
Structural Insights from Crystallography
- Hydrogen Bonding: In the benzothiazole analog (), N–H···N interactions form dimers, while C–H···O bonds extend crystal packing. The target’s thienopyrazole may exhibit similar intermolecular interactions but with altered geometry due to sulfur’s larger atomic radius.
- Conformational Analysis : X-ray data for show the adamantyl group in a gauche conformation relative to the acetamide, minimizing steric clash. Molecular modeling of the target compound would clarify if similar spatial arrangements occur.
Biological Activity
2-(adamantan-1-yl)-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article will explore its synthesis, biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features an adamantane moiety linked to a thieno[3,4-c]pyrazole substituent through an acetamide functional group. The molecular formula is , and it exhibits a complex three-dimensional structure that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:
- Formation of the thieno[3,4-c]pyrazole ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Attachment of the adamantane moiety : This step often requires specific reaction conditions to ensure the stability and yield of the final product.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that derivatives within the thieno[3,4-c]pyrazole class possess antibacterial effects against gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 31.25 to 62.5 µg/mL against various strains including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The IC50 values observed were promising, indicating potential for further development in cancer therapeutics .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : The compound could potentially act on various receptors involved in signaling pathways related to inflammation and tumor growth.
Case Study 1: Antimicrobial Evaluation
In a study assessing the antimicrobial properties of thieno[3,4-c]pyrazole derivatives, several compounds were tested for their efficacy against standard bacterial strains. The results indicated that modifications on the thieno[3,4-c]pyrazole scaffold significantly influenced antibacterial potency .
Case Study 2: Anticancer Screening
A recent investigation into the anticancer activity of adamantane derivatives highlighted that structural variations could enhance cytotoxic effects against specific cancer cell lines. The study found that compounds with higher lipophilicity exhibited better membrane penetration and subsequent cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
